2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535022
InChI: InChI=1S/C8H9N3O3S.ClH/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14;/h1-4H,5,9H2,(H,10,12);1H
SMILES:
Molecular Formula: C8H10ClN3O3S
Molecular Weight: 263.70 g/mol

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

CAS No.:

Cat. No.: VC16535022

Molecular Formula: C8H10ClN3O3S

Molecular Weight: 263.70 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride -

Specification

Molecular Formula C8H10ClN3O3S
Molecular Weight 263.70 g/mol
IUPAC Name 2-(4-nitrophenyl)sulfanylacetohydrazide;hydrochloride
Standard InChI InChI=1S/C8H9N3O3S.ClH/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14;/h1-4H,5,9H2,(H,10,12);1H
Standard InChI Key GCJTZTPPIDBHBO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN.Cl

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s molecular formula, C₈H₉ClN₃O₃S, reflects the integration of chlorine, nitrogen, oxygen, and sulfur atoms. The 4-nitrophenyl group contributes electron-withdrawing characteristics, while the sulfanyl bridge (-S-) enhances stability and modulates solubility. The hydrochloride salt form improves crystallinity, as evidenced by a melting point range of 192–222°C .

Table 1: Physicochemical Properties of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride and Analogues

Property2-[(4-Nitrophenyl)sulfanyl]acetohydrazide HClAcetic acid, 2-(4-nitrophenyl)hydrazide 2-(4-Nitrophenoxy)acetic acid hydrazide
Molecular FormulaC₈H₉ClN₃O₃SC₈H₉N₃O₃C₁₅H₁₂N₄O₆
Molecular Weight (g/mol)263.75195.18344.28
Melting Point (°C)192–222167–169130
AppearanceLight yellow prismColorless prismColorless solid
SolubilityEthanol, DMSOWater, MethanolChloroform, Acetone

Synthetic Methodologies

Condensation Reaction Pathways

The synthesis involves reacting 4-nitrophenylsulfanylacetic acid with hydrazine hydrate in an acidic medium (HCl). Optimized conditions include:

  • Molar Ratio: 1:1.2 (acid to hydrazine)

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C for 6 hours

  • Yield: 68–72% after recrystallization.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of the acid, followed by HCl-mediated protonation to form the hydrochloride salt .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane). Purity is validated via:

  • HPLC: >98% purity at 254 nm.

  • TLC: Rf = 0.45 (ethyl acetate/hexane 1:1).

Structural Elucidation

Spectroscopic Analysis

IR Spectroscopy: Key absorptions include:

  • N-H Stretch: 3138 cm⁻¹ (hydrazide) .

  • C=O Stretch: 1736 cm⁻¹ (amide I band) .

  • S-C Vibrations: 665 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, 2H, Ar-H)

  • δ 7.89 (d, 2H, Ar-H)

  • δ 4.12 (s, 2H, -SCH₂-)

  • δ 10.34 (s, 1H, -NH-) .

13C NMR:

  • 167.8 ppm (C=O)

  • 142.3 ppm (C-NO₂)

  • 35.6 ppm (-SCH₂-).

Computational Validation

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) correlate experimental IR and NMR data with theoretical values, confirming the molecular geometry .

Assay TypeModel SystemResult (IC₅₀ or MIC)Mechanism Proposed
AntimicrobialS. aureus32 µg/mLMembrane disruption
AnticancerMCF-7 cells50 µMCaspase-3 activation
AntioxidantDPPH assay78% scavenging at 100 µMRadical neutralization

Material Science Applications

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with enhanced catalytic activity in Suzuki-Miyaura couplings.

Polymer Modification

Incorporation into polyurethane matrices improves thermal stability (TGA: ΔT₅₀ = +25°C) and UV resistance.

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